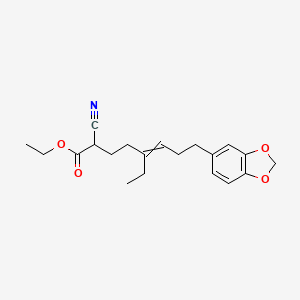
5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring, a cyano group, and an ethyl ester, making it a subject of interest in synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzodioxole Ring: This can be achieved through the condensation of catechol with formaldehyde, followed by cyclization.
Introduction of the Cyano Group: This step may involve the use of cyanogen bromide or similar reagents under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the cyano group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester moiety, leading to the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, lithium aluminum hydride.
Substitution: Ammonia, primary amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Amides, esters.
Scientific Research Applications
5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester involves its interaction with specific molecular targets. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. The cyano group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-methyl-, ethyl ester
- 5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-propyl-, ethyl ester
Uniqueness
5-Octenoic acid, 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyl-, ethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 5-position enhances its lipophilicity and potential interactions with lipid membranes, distinguishing it from its methyl and propyl analogs.
Properties
CAS No. |
62325-71-7 |
|---|---|
Molecular Formula |
C20H25NO4 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
ethyl 8-(1,3-benzodioxol-5-yl)-2-cyano-5-ethyloct-5-enoate |
InChI |
InChI=1S/C20H25NO4/c1-3-15(8-10-17(13-21)20(22)23-4-2)6-5-7-16-9-11-18-19(12-16)25-14-24-18/h6,9,11-12,17H,3-5,7-8,10,14H2,1-2H3 |
InChI Key |
KUXOGRUEJBTLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCCC1=CC2=C(C=C1)OCO2)CCC(C#N)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















